

# A Comparative Analysis of the Mechanical Sensitivity of Furan-2,5-dicarbohydrazide Analogs

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## Compound of Interest

Compound Name: *Furan-2,5-dicarbohydrazide*

Cat. No.: *B1330247*

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An examination of the impact and friction sensitivity of energetic materials structurally related to **Furan-2,5-dicarbohydrazide** (FDCH) provides critical insights into the safety and handling characteristics of this class of explosives. Due to the limited availability of direct experimental data for FDCH, this guide focuses on a comparative analysis of furan-containing and hydrazide-based energetic materials to infer the potential sensitivity of FDCH.

The sensitivity of an explosive to external stimuli such as impact and friction is a paramount consideration for its practical application. **Furan-2,5-dicarbohydrazide**, a molecule incorporating both a furan ring and two carbohydrazide functional groups, is of interest to the energetic materials community. While specific sensitivity data for FDCH is not publicly available, an analysis of analogous compounds offers valuable predictive information. This comparison focuses on representative furan-based and hydrazide-based explosives to contextualize the potential mechanical sensitivity of FDCH.

## Comparative Sensitivity Data

The following table summarizes the impact and friction sensitivity data for selected energetic materials that share structural motifs with **Furan-2,5-dicarbohydrazide**. These compounds provide a basis for estimating the sensitivity of FDCH.

Compound	Type	Impact Sensitivity (H <sub>50</sub> , cm)	Friction Sensitivity (N)
3,6-Dihydrazino-1,2,4,5-tetrazine (DHT)	Hydrazide-based	-	-
DHT-Nitrate (DHTN)	Hydrazide-based Salt	38	4% Explosion Probability
DHT-Perchlorate (DHTP)	Hydrazide-based Salt	8	100% Explosion Probability
3,3'-Diamino-4,4'-azoxyfurazan (DAAF)	Furazan-based	Insensitive	Insensitive

Note: The sensitivity of DHT is not specified in the available literature, but its salts are characterized. The friction sensitivity for DHTN and DHTP is given as a probability of explosion under test conditions.

## Experimental Protocols

The data presented in this guide are typically determined using standardized laboratory procedures designed to quantify the response of an energetic material to mechanical stimuli.

### Impact Sensitivity Testing:

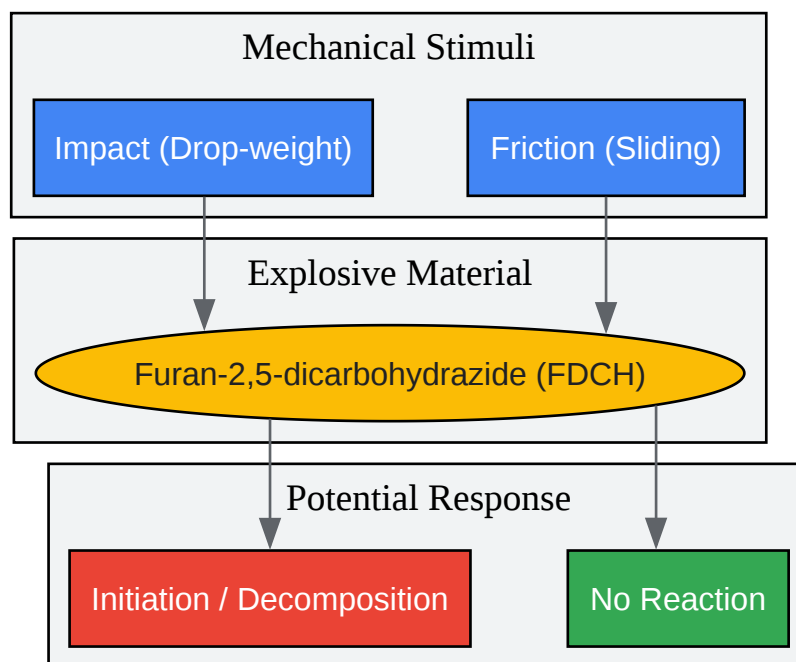
Impact sensitivity is commonly evaluated using a drop-weight impact tester, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer or a similar apparatus. The test determines the 50% probability of initiation height (H<sub>50</sub>), which is the height from which a standard weight must be dropped onto a sample to cause an explosion in 50% of the trials.

A small, measured amount of the explosive material is placed on an anvil. A striker is placed on top of the sample, and a known weight is dropped from a specific height. The outcome (explosion or no explosion) is recorded. The test is repeated at various heights, and the results are statistically analyzed to determine the H<sub>50</sub> value. A higher H<sub>50</sub> value indicates lower impact sensitivity.

### Friction Sensitivity Testing:

Friction sensitivity is often determined using a BAM friction apparatus or a similar device. This test measures the response of an explosive to frictional forces.

A small sample of the explosive is placed on a porcelain plate. A porcelain peg is then placed on the sample, and a specified load is applied. The plate is moved back and forth under the peg for a set distance. The test is performed with different loads, and the lowest load at which an explosion or decomposition occurs is recorded. Some methodologies report the result as the load at which there is a certain probability of initiation. A higher friction sensitivity value (in Newtons) or a lower explosion probability at a given load indicates lower sensitivity.[1][2]



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Figure 1: Logical workflow of mechanical sensitivity testing for **Furan-2,5-dicarbohydrazide**.

## Discussion of Comparative Data

The sensitivity data of the analogous compounds provide a framework for estimating the properties of **Furan-2,5-dicarbohydrazide**.

- **Influence of the Hydrazide Group:** The data for 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) salts demonstrate that the sensitivity of hydrazide-based explosives can be significantly influenced by the counter-ion. The perchlorate salt (DHTP) is considerably more sensitive to both impact and friction than the nitrate salt (DHTN).[3] This suggests that the overall sensitivity of a hydrazide-containing molecule is not solely determined by the hydrazide group itself but is highly dependent on the complete molecular structure and any ionic character. Carbohydrazide has been noted as a component in powerful explosives, which implies that the carbohydrazide moiety can contribute to high energy and potentially high sensitivity.[4]
- **Influence of the Furan/Furazan Ring:** 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) is reported to be an insensitive high explosive.[5] While a furazan ring is not identical to a furan ring, both are five-membered heterocyclic structures. The insensitivity of DAAF suggests that the presence of such a ring system does not automatically confer high sensitivity and that the nature of the substituents is critical. The amino groups in DAAF are known to be desensitizing, which may play a significant role in its stability.

## Projected Sensitivity of Furan-2,5-dicarbohydrazide

Based on the available data for related compounds, it is challenging to definitively classify **Furan-2,5-dicarbohydrazide** without direct experimental testing. However, some general predictions can be made:

- The presence of two carbohydrazide groups suggests that FDCH is likely an energetic material. The sensitivity will be influenced by the stability of the N-N bonds within these groups.
- The furan ring itself is a stable aromatic system. Its contribution to sensitivity will depend on how it influences the overall electronic structure and stability of the molecule, particularly in relation to the energetic carbohydrazide groups.
- The absence of strong sensitizing groups (like perchlorate) and the presence of the relatively stable furan ring might suggest that FDCH could be less sensitive than highly sensitive primary explosives. However, the energetic nature of the carbohydrazide moieties could still result in significant sensitivity to impact and friction.

In conclusion, while a precise quantitative comparison is not possible without direct experimental data for **Furan-2,5-dicarbohydrazide**, the analysis of structurally similar furan-based and hydrazide-based explosives provides a valuable qualitative assessment. The sensitivity of FDCH will be a balance between the energetic nature of the carbohydrazide groups and the stabilizing influence of the furan ring. Experimental determination of the impact and friction sensitivity of FDCH is essential for a definitive characterization of its safety profile.

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